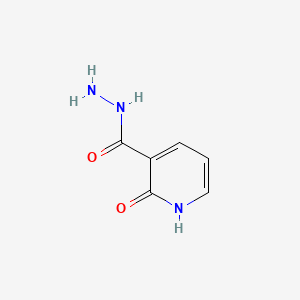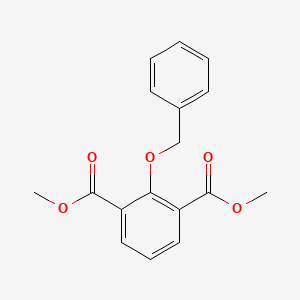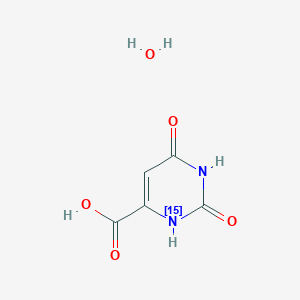
Orotic Acid-15N Monohydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Orotic Acid-15N Monohydrate, also known as 6-Carboxyuracil, is a precursor in the biosynthesis of pyrimidine nucleotides and RNA . It is released from the mitochondrial dihydroorotate dehydrogenase (DHODH) for conversion to UMP by the cytoplasmic UMP synthase .
Synthesis Analysis
Orotic acid is synthesized through a series of enzymatic reactions. The process begins with the conversion of dihydroorotate to orotate by the enzyme dihydroorotate dehydrogenase (DHODH) . The orotate is then converted to orotidine 5’-monophosphate (OMP) by the enzyme orotate phosphoribosyltransferase . Finally, the OMP is decarboxylated to uridine monophosphate (UMP) by the enzyme orotidine 5’-phosphate decarboxylase .
Molecular Structure Analysis
The molecular formula of Orotic Acid-15N Monohydrate is C5H6N2O5 . It has a molecular weight of 175.10 g/mol . The structure consists of a pyrimidine ring with a carboxyl group at the 6-position . The compound also contains a single 15N isotope .
Chemical Reactions Analysis
Orotic acid is involved in many biological processes. For instance, it plays a key role in the synthesis of pyrimidine nucleotides, which are essential components of DNA and RNA . In addition, orotic acid derivatives have been synthesized and evaluated for their potential as stimulators of human mesenchymal stem cells .
Physical And Chemical Properties Analysis
Orotic Acid-15N Monohydrate has a molecular weight of 175.10 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 175.02470619 g/mol . The topological polar surface area is 96.5 Ų . The heavy atom count is 12 .
Wissenschaftliche Forschungsanwendungen
Stem Cell Proliferation
Orotic acid derivatives have been synthesized and evaluated for their potential as stimulators of human mesenchymal stem cells . Some of the analogs exhibit a moderate effect on the proliferation rate . This application is particularly useful in the field of tissue engineering, where the osteogenic potential of these stem cells has been extensively exploited .
Structure-Directing Role in Hydrates
Orotic acid monohydrate and its lithium and magnesium hydrate salts have been studied using NMR crystallography . This research provides valuable insights into the structure-directing role of water molecules in these hydrates . Understanding the hydration/dehydration behavior of these hydrates can have implications in various stages of manufacturing, processing, or storing of chemical compounds .
Intermediate in Biosynthesis of Pyrimidine
Orotic acid serves as an intermediate in the biosynthesis of pyrimidine , which is an essential component of DNA and RNA . This makes it crucial in genetic research and understanding the fundamental processes of life.
Cardiac Output Enhancement
Orotic acid can enhance the cardiac output and aid in the recovery from heart failure . This makes it a potential therapeutic agent in cardiovascular research.
Growth Stimulant in Mammals
Orotic acid can behave as a growth stimulant in mammals . It may assist in the absorption of calcium, magnesium, and other essential nutrients . This application is particularly relevant in the field of nutrition and developmental biology.
Treatment of Gout
Orotic acid has been reported to be useful for the treatment of gout . This application is significant in the field of medical research, particularly in the development of new therapeutic agents.
Antitumor and Antimicrobial Activities
Many orotic acid analogs exhibit remarkable antitumor and antimicrobial activities . This makes orotic acid a potential candidate for the development of new drugs in the fight against cancer and infectious diseases.
Enzyme Inhibitors
Some orotic acid analogs serve as enzyme inhibitors , attracting the attention of chemists and molecular biologists . This application is particularly relevant in the field of drug discovery and development.
Wirkmechanismus
Target of Action
Orotic Acid-15N Monohydrate primarily targets several enzymes. These include Orotate phosphoribosyltransferase in Salmonella typhimurium, Dihydroorotate dehydrogenase (quinone), mitochondrial in Humans, Dihydroorotate dehydrogenase (quinone) in Escherichia coli, and Dihydroorotase in Escherichia coli . These enzymes play crucial roles in the synthesis of pyrimidine nucleotides, which are essential components of DNA and RNA .
Mode of Action
Orotic Acid-15N Monohydrate interacts with its targets by inhibiting the activity of the enzymes it binds to . This interaction leads to changes in the synthesis of pyrimidine nucleotides, affecting various biochemical reactions .
Biochemical Pathways
Orotic Acid-15N Monohydrate affects the pyrimidine synthesis pathway. It is a precursor of pyrimidine nucleotides, which are involved in many biochemical reactions such as the synthesis of RNA and carbohydrate-containing macromolecules like glycogen, glycoproteins, and glycolipids . The compound is synthesized in the body via a mitochondrial enzyme, dihydroorotate dehydrogenase, or a cytoplasmic enzyme of the pyrimidine synthesis pathway .
Pharmacokinetics
It is known that orotic acid is used to manage uncomplicated liver dysfunction in combination with xanthine .
Result of Action
The molecular and cellular effects of Orotic Acid-15N Monohydrate’s action are primarily related to its role in the synthesis of pyrimidine nucleotides. By affecting the activity of key enzymes in this pathway, it can influence the synthesis of DNA and RNA, and thus, cellular function .
Action Environment
The action of Orotic Acid-15N Monohydrate can be influenced by environmental factors. For instance, the presence of water molecules plays a structure-directing role in orotic acid and its salts . Changes in the hydration state of the compound can affect its stability and efficacy .
Eigenschaften
IUPAC Name |
2,4-dioxo-(115N)1H-pyrimidine-6-carboxylic acid;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O4.H2O/c8-3-1-2(4(9)10)6-5(11)7-3;/h1H,(H,9,10)(H2,6,7,8,11);1H2/i6+1; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXUZGLGRBBHYFZ-NWZHYJCUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)NC1=O)C(=O)O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C([15NH]C(=O)NC1=O)C(=O)O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

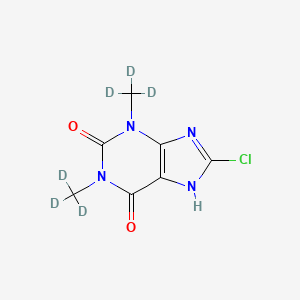
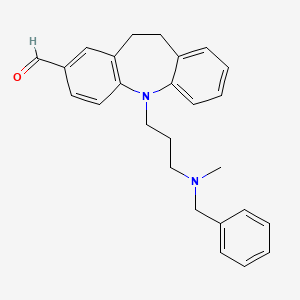


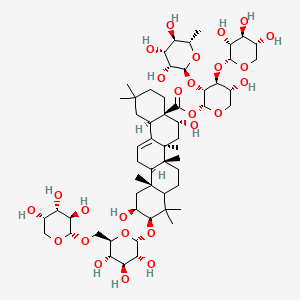
![5-Bromo-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B585198.png)



